Cas no 491-33-8 (quinoline-8-thiol)
quinoline-8-thiol Chemical and Physical Properties
Names and Identifiers
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- 8-Metcaptoquinoline
- 8-Mercaptoquinoline Hydrochloride
- 8-Quinolylmercaptan
- Thiooxine
- Quinoline-8-thiol
- Thiooxin
- Aids110552
- 8-Mercaptoquinoline
- 8-(trifluoromethanesulfonyloxy)quinoline
- 8-mercaptoquinoline dihydrate
- 8-MQ
- 8-Quinolinethiol
- 8-quinolinethiolate
- 8-quinolinylSH
- 8-thioquinoline
- SQT-8
- NSC-48888
- CS-0087175
- NSC 48888
- DB-070965
- MLS-0472512.0001
- MHTSJSRDFXZFHQ-UHFFFAOYSA-N
- CHEMBL4076575
- 491-33-8
- 8-Mercaptoquinoline (8TQ)
- F9994-0398
- 8-Quinolinethiol;Quinoline-8-hiol;8-Thioquinoline
- 8-Quinolinethiol; Quinoline-8-thiol; 8-Thioquinoline
- HMS1788G22
- EN300-34043
- Sodium quinolinethiolate
- 8-Quinolinethiol;Quinoline-8-thiol;8-Thioquinoline
- NSC48888
- BDBM224013
- SCHEMBL536578
- AKOS022191814
- AKOS024342879
- DTXSID70197678
- NCIOpen2_001790
- NSC-102548
- UNII-F77S9F93J4
- 8TQ
- F77S9F93J4
- quinoline-8-thiol
-
- MDL: MFCD06671260
- Inchi: 1S/C9H7NS/c11-8-5-1-3-7-4-2-6-10-9(7)8/h1-6,11H
- InChI Key: MHTSJSRDFXZFHQ-UHFFFAOYSA-N
- SMILES: SC1=CC=CC2=CC=CN=C21
Computed Properties
- Exact Mass: 161.03000
- Monoisotopic Mass: 161.02992040g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 13.9Ų
Experimental Properties
- PSA: 51.69000
- LogP: 2.52350
quinoline-8-thiol Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
quinoline-8-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | Q308536-100mg |
Quinoline-8-thiol |
491-33-8 | 100mg |
$ 50.00 | 2022-06-03 | ||
| TRC | Q308536-500mg |
Quinoline-8-thiol |
491-33-8 | 500mg |
$ 70.00 | 2022-06-03 | ||
| TRC | Q308536-1g |
Quinoline-8-thiol |
491-33-8 | 1g |
$ 115.00 | 2022-06-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1157815-50mg |
8-Mercaptoquinoline |
491-33-8 | 98% | 50mg |
¥řŴŎƄ | 2023-07-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1157815-100mg |
8-Mercaptoquinoline |
491-33-8 | 98% | 100mg |
¥řĶĶř | 2023-07-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1157815-250mg |
8-Mercaptoquinoline |
491-33-8 | 98% | 250mg |
¥řŎŴř | 2023-07-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1157815-500mg |
8-Mercaptoquinoline |
491-33-8 | 98% | 500mg |
¥řǒňř | 2023-07-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1157815-1g |
8-Mercaptoquinoline |
491-33-8 | 98% | 1g |
¥řňȖň | 2023-07-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1157815-2.5g |
8-Mercaptoquinoline |
491-33-8 | 98% | 2.5g |
¥ĶƄĶŎ | 2023-07-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1157815-5g |
8-Mercaptoquinoline |
491-33-8 | 98% | 5g |
¥ȖƄřňǷ | 2023-07-25 |
quinoline-8-thiol Suppliers
quinoline-8-thiol Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on quinoline-8-thiol
Recent Advances in the Application of Quinoline-8-thiol (CAS 491-33-8) in Chemical Biology and Pharmaceutical Research
Quinoline-8-thiol (CAS 491-33-8) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its versatile chemical properties and potential therapeutic applications. This heterocyclic compound, characterized by a quinoline backbone with a thiol group at the 8-position, has been the subject of numerous studies exploring its biological activities, chemical reactivity, and potential as a building block for drug development. Recent literature highlights its role in metal coordination chemistry, enzyme inhibition, and as a precursor for more complex bioactive molecules.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the remarkable metal-chelating properties of quinoline-8-thiol, particularly with transition metals such as copper and zinc. The research team utilized X-ray crystallography to characterize the coordination complexes formed between quinoline-8-thiol and these metals, revealing unique structural motifs that could be exploited for designing metal-based therapeutics. The study specifically highlighted the compound's potential in developing novel treatments for diseases involving metal dysregulation, such as Wilson's disease and certain neurodegenerative disorders.
In the field of antimicrobial research, quinoline-8-thiol has shown promising activity against drug-resistant bacterial strains. A recent publication in Bioorganic & Medicinal Chemistry Letters reported that derivatives synthesized from quinoline-8-thiol exhibited potent inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) in the low micromolar range. The researchers attributed this activity to the compound's ability to disrupt bacterial membrane integrity and interfere with essential metabolic pathways.
The compound's role in cancer research has also gained attention. A 2024 study in Chemical Biology & Drug Design explored quinoline-8-thiol derivatives as potential inhibitors of histone deacetylases (HDACs), a class of enzymes implicated in cancer progression. Molecular docking studies revealed that the thiol group of quinoline-8-thiol forms crucial interactions with the zinc ion in the active site of HDACs, while the quinoline ring system contributes to additional binding interactions. Several synthesized analogs demonstrated selective cytotoxicity against various cancer cell lines while showing minimal effects on normal cells.
From a chemical synthesis perspective, recent advances have improved the accessibility of quinoline-8-thiol and its derivatives. A 2023 report in Organic Process Research & Development described a novel, scalable synthesis route for quinoline-8-thiol that reduces the use of hazardous reagents and improves overall yield. This development is particularly significant for pharmaceutical applications where large quantities of the compound may be required for preclinical and clinical studies.
Looking forward, researchers are exploring the potential of quinoline-8-thiol in drug delivery systems. Preliminary studies suggest that the thiol group can be utilized for conjugation with nanoparticles or other drug carriers, enabling targeted delivery of therapeutic agents. Additionally, the compound's fluorescence properties are being investigated for potential applications in bioimaging and diagnostic tools.
In conclusion, quinoline-8-thiol (CAS 491-33-8) continues to demonstrate significant potential across multiple areas of chemical biology and pharmaceutical research. Its unique chemical properties, combined with recent synthetic advances, position it as a valuable scaffold for developing novel therapeutic agents and research tools. Future studies are expected to further explore its applications in precision medicine and targeted therapies.
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